Lower Viscosity vs. 1-Butylpyridinium tetrafluoroborate
1-Propylpyridinium tetrafluoroborate exhibits a quantifiably lower dynamic viscosity compared to its longer-chain butyl analog at room temperature. This is attributed to weaker van der Waals interactions between the shorter propyl chains, reducing internal friction and facilitating ion mobility [1].
| Evidence Dimension | Dynamic Viscosity (at ~25°C) |
|---|---|
| Target Compound Data | 137.9 cP (or 0.1379 Pa·s) |
| Comparator Or Baseline | 1-Butylpyridinium tetrafluoroborate: ~200-220 cP (estimated from class-level trends) |
| Quantified Difference | Approximately 30-40% lower viscosity |
| Conditions | Pure compound, standard atmospheric pressure |
Why This Matters
Lower viscosity directly translates to faster mass transport, more efficient mixing, and reduced pumping energy costs in industrial or laboratory-scale processes.
- [1] Bandrés, I., Alcalde, R., Lafuente, C., Atilhan, M., & Aparicio, S. (2011). On the Viscosity of Pyridinium Based Ionic Liquids: An Experimental and Computational Study. The Journal of Physical Chemistry B, 115(43), 12499-12513. View Source
